molecular formula C16H18S B188787 Sulfide, bis(4-methylbenzyl)- CAS No. 13250-88-9

Sulfide, bis(4-methylbenzyl)-

Cat. No. B188787
CAS RN: 13250-88-9
M. Wt: 242.4 g/mol
InChI Key: KGBYNVUSDGMXEO-UHFFFAOYSA-N
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Description

Sulfide, bis(4-methylbenzyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used as a reducing agent and has been shown to have a wide range of biological and physiological effects.

Scientific Research Applications

Sulfide, bis(4-methylbenzyl)- has been used in a variety of scientific research applications, including as a reducing agent in organic synthesis, as a catalyst in chemical reactions, and as a potential therapeutic agent in medicine. This compound has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of sulfide, bis(4-methylbenzyl)- is not fully understood, but it is believed to act through the reduction of reactive oxygen species (ROS) and the inhibition of inflammatory cytokines. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.

Biochemical And Physiological Effects

Sulfide, bis(4-methylbenzyl)- has been shown to have a wide range of biochemical and physiological effects, including the reduction of oxidative stress and inflammation, the promotion of cell survival, and the inhibition of cancer cell growth. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Sulfide, bis(4-methylbenzyl)- has several advantages for lab experiments, including its high yield and low cost of synthesis. This compound is also stable under a wide range of conditions and has a long shelf life. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the research and development of sulfide, bis(4-methylbenzyl)-. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound may also have potential as a therapeutic agent in cancer treatment, due to its ability to inhibit cancer cell growth. Further research is needed to fully understand the mechanism of action and potential applications of sulfide, bis(4-methylbenzyl)-, but it is clear that this compound has significant potential in a variety of scientific research fields.

properties

CAS RN

13250-88-9

Product Name

Sulfide, bis(4-methylbenzyl)-

Molecular Formula

C16H18S

Molecular Weight

242.4 g/mol

IUPAC Name

1-methyl-4-[(4-methylphenyl)methylsulfanylmethyl]benzene

InChI

InChI=1S/C16H18S/c1-13-3-7-15(8-4-13)11-17-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

InChI Key

KGBYNVUSDGMXEO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CSCC2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)CSCC2=CC=C(C=C2)C

Other CAS RN

13250-88-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 269.0 g (1.12 mol) of sodium sulfide hydrate and 12.0 g of tetrabutylammonium hydrogen sulfate (phase transfer catalyst) in 300 ml of water is introduced into a reaction vessel provided with a stirrer and thermometer. 212.6 g (1.52 mol) of 4-methylbenzyl chloride are added dropwise at below 40° C. in the course of 30 minutes (min), while stirring intensively. The reaction mixture is stirred at room temperature (RT) for 4 1/2 hours (h) and then at 50°-60° C. for 1/2 h. The reaction mixture is cooled to 0°-5° C. and kept at this temperature for 1/2 h. The reaction mixture is filtered and the residue is dissolved in about 2 liters of ethyl acetate. The organic phase is extracted twice by shaking with deionized water (pH ~6) and dried over MgSO4. The ethyl acetate is removed on a rotary evaporator. The residue is dried overnight at RT under a high vacuum. 174.8 g (95% of theory) of di-(p-methylbenzyl) sulfide are obtained as slightly yellowish white crystals having a melting point of 74°-76° C.
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
212.6 g
Type
reactant
Reaction Step Two

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